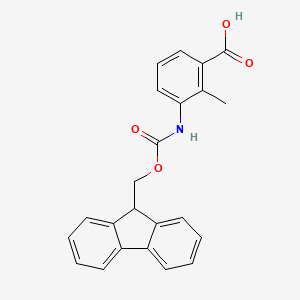

Fmoc-3-amino-2-methylbenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO4/c1-14-15(22(25)26)11-6-12-21(14)24-23(27)28-13-20-18-9-4-2-7-16(18)17-8-3-5-10-19(17)20/h2-12,20H,13H2,1H3,(H,24,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZBXPHGPGVUOMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10626573 | |

| Record name | 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072901-47-3 | |

| Record name | 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Fmoc 3 Amino 2 Methylbenzoic Acid and Its Precursors

Strategies for the Construction of the 3-amino-2-methylbenzoic acid Scaffold

The formation of the 3-amino-2-methylbenzoic acid structure is a critical initial phase. Several methods are employed, primarily focusing on the introduction of the amino group at the C3 position of the 2-methylbenzoic acid framework.

Catalytic Hydrogenation Approaches for Nitro Precursors

A prevalent method for synthesizing 3-amino-2-methylbenzoic acid involves the reduction of a nitro group precursor, 2-methyl-3-nitrobenzoic acid. chemicalbook.compatsnap.comgoogle.com This transformation is typically achieved through catalytic hydrogenation. The process involves dissolving 2-methyl-3-nitrobenzoic acid in a suitable solvent, such as ethyl acetate, and treating it with a catalyst, commonly 5% Palladium on carbon (Pd/C), under a hydrogen atmosphere. chemicalbook.com The reaction mixture is stirred for an extended period, often around 15 hours, to ensure complete conversion. chemicalbook.com Upon completion, the catalyst is filtered off, and the solvent is evaporated to yield the crude product, which can then be purified by column chromatography. chemicalbook.com

Alternative catalysts and conditions have also been explored to enhance efficiency and yield. For instance, a method utilizing a nickel catalyst, specifically 6504K nickel, in an aqueous solution has been reported. patsnap.comgoogle.com This process involves an initial salification of the 3-nitro-2-methylbenzoic acid raw material, followed by liquid-phase catalytic hydrogenation under pressure (1.0-2.0 MPa) and elevated temperatures (80-125 °C). patsnap.comgoogle.com This approach boasts high yields (over 95%) and product purity (over 99%) with a simplified post-treatment process that involves filtration and drying after acidification. patsnap.comgoogle.com

| Starting Material | Catalyst | Solvent | Pressure | Temperature | Yield | Purity | Reference |

| 2-Methyl-3-nitrobenzoic acid | 5% Pd/C | Ethyl Acetate | Balloon | Not Specified | 90% | Not Specified | chemicalbook.com |

| 3-Nitro-2-methylbenzoic acid | 6504K Nickel | Water | 1.0-2.0 MPa | 80-125 °C | >95% | >99% | patsnap.comgoogle.com |

| 3-Nitro-o-xylene | Not Specified | Organic Solvent | Not Specified | 90-100 °C | 80% | Not Specified | google.com |

Ammoniation and Related Nucleophilic Substitution Methods for Halogenated Precursors

Another synthetic route to 3-amino-2-methylbenzoic acid involves the ammoniation of a halogenated precursor, such as 3-methyl-2-chlorobenzoic acid. google.com This method provides an alternative to nitration and reduction pathways. The process begins with the chlorination of m-xylene (B151644) to produce 2-chloro-m-xylene, which is then oxidized to 3-methyl-2-chlorobenzoic acid. google.com The final step is an ammoniation reaction, where the chloro-substituted benzoic acid is treated with an aminating agent, like ammonia, under alkaline conditions and elevated temperatures (120-150 °C) in the presence of a catalyst, such as cuprous chloride and sodium carbonate. google.com This method is presented as a simpler, more cost-effective, and environmentally friendlier option compared to nitration-reduction methods. google.com

| Starting Material | Reagents | Catalyst | Solvent | Temperature | Yield | Reference |

| 3-Methyl-2-chlorobenzoic acid | Ammonia | Cuprous chloride, Sodium Carbonate | DMSO | 130-150 °C | 88.6-90.3% | google.com |

Regioselective Amidomethylation Reactions for Substituted Benzoic Acids

While not directly reported for the synthesis of 3-amino-2-methylbenzoic acid, regioselective amidomethylation presents a potential strategy for introducing an amino or protected amino group onto a benzoic acid scaffold. This type of reaction involves the directed functionalization of a C-H bond, often guided by a directing group on the substrate. nih.govnih.gov For instance, carboxylate-directed ortho-C-H functionalization has been developed for the regiospecific introduction of various groups to benzoic acids. nih.gov Further research could explore the application of such regioselective methods to introduce an amino or a protected amino group at the desired position of 2-methylbenzoic acid.

Stereochemical Control in the Synthesis of Chiral Amino Acid Derivatives

The synthesis of chiral α-amino acids is of significant interest due to their applications in various fields. thieme.de While Fmoc-3-amino-2-methylbenzoic acid itself is not a chiral molecule, the principles of stereochemical control are crucial in the broader context of synthesizing chiral amino acid derivatives. nih.govrsc.orgnih.govresearchgate.net Methods for achieving stereocontrol include directed hydrogenation, where a catalyst delivers hydrogen from a specific face of the molecule, and the use of chiral auxiliaries. nih.govrsc.org For example, the stereocontrolled formation of tertiary or quaternary chiral carbons bearing a nitrogen atom has been achieved using a chemicalbook.comchemicalbook.com-sigmatropic rearrangement of a cyanate (B1221674) to an isocyanate as a key step. nih.gov These advanced stereoselective methods are vital for producing optically active amino acids for specialized applications. thieme.de

Introduction of the Fmoc Protecting Group

Once the 3-amino-2-methylbenzoic acid scaffold is synthesized, the fluorenylmethoxycarbonyl (Fmoc) protecting group is introduced to the amino group. This protection is essential for its use in solid-phase peptide synthesis (SPPS), preventing unwanted side reactions. altabioscience.com

Optimized Reaction Conditions for Fmoc-ylation

The introduction of the Fmoc group, or Fmoc-ylation, is typically carried out by reacting the amino acid with a Fmoc-reagent in the presence of a base. ontosight.aitotal-synthesis.com Common reagents for this purpose include 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). total-synthesis.com The reaction is often performed under Schotten-Baumann conditions, for example, using sodium bicarbonate in a mixture of dioxane and water, or under anhydrous conditions with a base like pyridine (B92270) in dichloromethane. total-synthesis.com Fmoc-OSu is often preferred over Fmoc-Cl due to its greater stability and reduced potential for side reactions. total-synthesis.com The choice of base and solvent system can be optimized to maximize the yield and purity of the final Fmoc-protected amino acid. nih.govnih.govacs.org For instance, one-step methods have been developed for the synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids, which could potentially be adapted for this compound. nih.govacs.org

| Fmoc Reagent | Base | Solvent | Key Advantages | Reference |

| Fmoc-Cl | Sodium Bicarbonate | Dioxane/Water | Classic method | total-synthesis.com |

| Fmoc-Cl | Pyridine | Dichloromethane | Anhydrous conditions | total-synthesis.com |

| Fmoc-OSu | Weak bases (e.g., NaHCO3) | Not Specified | Increased stability, fewer side reactions | total-synthesis.com |

| HATU | DIPEA | Not Specified | Efficient for one-step synthesis of related compounds | nih.govacs.org |

Strategies for Selective Amine Protection

The introduction of the Fmoc group to the nitrogen atom of 3-amino-2-methylbenzoic acid is a critical step that requires careful control to ensure selectivity. The primary challenge is to acylate the amino group without promoting side reactions, such as the formation of dipeptides or reaction at the carboxylic acid function. nih.gov

The standard and most effective method for this transformation is the Schotten-Baumann reaction. This involves reacting the precursor, 3-amino-2-methylbenzoic acid, with an activated Fmoc reagent, typically 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The reaction is performed in a biphasic system, often a mixture of an organic solvent like dioxane or acetone (B3395972) and an aqueous basic solution (e.g., sodium bicarbonate or sodium carbonate). nih.govwikipedia.org

Under these basic conditions, the carboxylic acid group exists as its carboxylate salt, which is deprotonated and thus nucleophilically inactive towards the electrophilic Fmoc reagent. The amino group, however, remains sufficiently nucleophilic to attack the carbonyl carbon of the Fmoc-Cl or Fmoc-OSu, leading to the formation of the stable, protected carbamate. nih.govnih.gov This strategy ensures high chemoselectivity for N-protection.

Recent advancements have explored more environmentally benign approaches. An efficient Fmoc protection of various amines and amino acids has been reported in aqueous media without the need for a catalyst, demonstrating high yields and chemoselectivity. rsc.orgresearchgate.net Furthermore, solvent-free methods using microwave irradiation have been shown to produce the desired Fmoc-protected amines in excellent yields with significantly reduced reaction times.

Table 1: Comparison of Reagents for Fmoc Protection

| Reagent | Typical Conditions | Advantages | Potential Issues |

|---|---|---|---|

| Fmoc-Cl | NaHCO₃ or Na₂CO₃, Dioxane/Water | High reactivity, cost-effective. | Can generate dipeptide impurities via carboxyl activation. nih.gov |

| Fmoc-OSu | NaHCO₃, Dioxane/Water, 0°C to RT | Milder, less prone to dipeptide formation. nih.gov | Can lead to Lossen-type rearrangement. nih.gov |

| Fmoc-N₃ | NaHCO₃, Dioxane/Water | Alternative for specific applications. wikipedia.org | Azide (B81097) reagents require careful handling. |

Advanced Synthetic Protocols and Process Intensification

One-Step Coupling Methods for Fmoc-Amino Acid-Benzoate Derivatives

While the synthesis of this compound itself is typically a two-step process (precursor synthesis followed by protection), related structures can sometimes be accessed via more direct, one-pot methods. These methods are particularly relevant in the context of creating peptide-like molecules where an Fmoc-amino acid is coupled to an aminobenzoate derivative.

For instance, a one-step method has been developed for synthesizing 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids. nih.govacs.org This approach directly couples a standard Fmoc-amino acid to diaminobenzoic acid using a peptide coupling agent. The most effective conditions identified involved using 1.2 equivalents of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent in DMF. nih.govacs.org The reaction proceeds rapidly, typically within 60-140 minutes at room temperature, and affords the desired coupled products in yields ranging from 40% to over 94% after simple purification by precipitation. nih.govacs.org

This type of one-step coupling is advantageous as it bypasses the need to pre-synthesize and isolate the protected aminobenzoic acid building block, thus intensifying the process. Although this specific example uses diaminobenzoic acid, the principle could be adapted for other aminobenzoate derivatives, offering a more efficient route to complex molecules. acs.org

Considerations for Yield Optimization and Reaction Efficiency

Optimizing the yield and efficiency is paramount in chemical synthesis. For the preparation of this compound and its precursors, several factors must be considered.

Precursor Synthesis: In the synthesis of the 3-amino-2-methylbenzoic acid precursor via catalytic hydrogenation of 3-nitro-2-methylbenzoic acid, the choice of catalyst and reaction conditions is crucial. Methods using a nickel catalyst have reported yields of over 95% with product purity exceeding 99% without extensive purification. patsnap.com A key optimization in this process is controlling the pH during the workup; adjusting the pH to around 5.4 ensures complete precipitation of the product. patsnap.com Traditional methods using iron powder reduction are less efficient and generate significant toxic waste. patsnap.com

Fmoc Protection Step: The purity of the Fmoc-amino acid is critical for subsequent applications like peptide synthesis, as even small amounts of impurities can lead to significant side products. nih.gov To maximize yield during the protection step, it is important to control the stoichiometry of the reagents and the reaction temperature. Using a slight excess (e.g., 1.2 equivalents) of the Fmoc reagent is common. researchgate.net The choice of solvent can also impact efficiency; while traditional organic solvents are effective, newer protocols in aqueous media or under solvent-free conditions can offer greener and faster alternatives. researchgate.net

Coupling Reactions: In one-step coupling protocols, the choice of coupling reagent is a major determinant of efficiency. While older reagents like HBTU can be effective, modern uronium-based reagents like HATU often provide higher yields in shorter reaction times. nih.govacs.org The reaction time and temperature must be optimized; a 60-minute reaction with HATU was found to be ideal for the synthesis of Fmoc-amino acid-Dbz-OH derivatives, yielding 83-94% for many aliphatic residues. acs.org The workup procedure is also key for yield optimization. For polar products, modifying the washing solvent (e.g., using a dichloromethane/hexane mixture instead of pure dichloromethane) can prevent loss of the product and significantly improve the isolated yield. nih.gov

Table 2: Yields of One-Step Coupling with HATU for Various Fmoc-Amino Acid Derivatives

| Fmoc-Amino Acid Derivative | Yield (%) | Purification Notes | Reference |

|---|---|---|---|

| Fmoc-Phe-Dbz-OH | 91% | Washed with DCM. | nih.gov |

| Fmoc-Gly-Dbz-OH | 90% | Washed with 2% MeOH in DCM. | acs.org |

| Aliphatic Side-Chains (e.g., Val, Leu) | 83-87% | Precipitation, washed with DCM/Hexane. | acs.org |

| Fmoc-Met-Dbz-OH | 86-94% | Precipitation, washed with DCM/Hexane. | acs.org |

| Fmoc-Asp(OtBu)-Dbz-OH | 86-94% | Precipitation, washed with DCM/Hexane. | acs.org |

| Fmoc-Lys(Boc)-Dbz-OH | 86-94% | Precipitation, washed with DCM/Hexane. | acs.org |

| Fmoc-His(Trt)-Dbz-OH | 40% | Required chromatographic separation. | nih.gov |

Role in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the stepwise assembly of amino acids into complex peptide sequences. The use of Fmoc-protected amino acids is a widely adopted strategy in SPPS due to the mild conditions required for the removal of the Fmoc group, which is compatible with a wide range of sensitive amino acid side chains.

This compound is utilized in SPPS as a non-standard amino acid building block. The Fmoc group provides temporary protection of the amino functionality, preventing unwanted side reactions during the coupling of subsequent amino acids in the growing peptide chain. The general cycle of SPPS involves the following steps:

Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed, typically using a solution of piperidine in a suitable solvent like dimethylformamide (DMF).

Activation and Coupling: The carboxylic acid of the incoming Fmoc-protected amino acid, such as this compound, is activated using a coupling reagent. Common activating agents include carbodiimides like diisopropylcarbodiimide (DIC) often in the presence of an additive such as hydroxybenzotriazole (HOBt), or uronium-based reagents like HATU. The activated amino acid is then coupled to the free N-terminus of the resin-bound peptide.

Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled. The incorporation of non-standard amino acids like this compound allows for the synthesis of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but may exhibit enhanced stability, bioavailability, or novel biological activities.

The versatility of SPPS allows for the incorporation of this compound into a diverse range of complex peptide sequences and libraries. Peptide libraries are large collections of different peptide sequences that can be screened for specific biological activities. The "split and mix" synthesis approach is a common method for generating one-bead-one-compound peptide libraries, where each bead of the solid support carries a unique peptide sequence. The inclusion of non-standard building blocks like this compound in these libraries significantly expands their chemical diversity, increasing the probability of identifying novel bioactive compounds arizona.edu. For instance, Fmoc-aminobenzoic acid derivatives have been successfully incorporated into peptide libraries for screening against various biological targets arizona.edu.

The efficiency of peptide chain elongation and the purity of the crude peptide product can be influenced by the nature of the amino acid building blocks used. While specific data on the impact of this compound is not extensively documented, general principles of SPPS suggest that the steric hindrance from the methyl group on the aromatic ring could potentially affect coupling kinetics. In such cases, optimization of coupling conditions, such as using more potent activating reagents or extended reaction times, may be necessary to ensure complete and efficient coupling.

The purity of the crude peptide is also dependent on the purity of the starting materials, including the Fmoc-amino acid derivatives. Impurities in the building blocks can lead to the formation of deletion or insertion sequences, which can complicate the purification of the final product.

A key advantage of Fmoc-based SPPS is its compatibility with orthogonal protecting group strategies. Orthogonal protecting groups are sets of protecting groups that can be removed under different chemical conditions without affecting each other. In Fmoc SPPS, the Nα-Fmoc group is labile to basic conditions (e.g., piperidine), while the side-chain protecting groups of trifunctional amino acids are typically acid-labile (e.g., removed by trifluoroacetic acid, TFA). This orthogonality allows for the selective deprotection of the N-terminus at each step of the synthesis while keeping the side chains protected until the final cleavage of the peptide from the resin. This compound, with its Fmoc-protected amino group, fits seamlessly into this strategy. The carboxylic acid group of the benzoic acid moiety does not typically require protection during SPPS.

Design and Synthesis of Peptide-Based Research Probes

Peptide-based research probes are valuable tools for studying biological processes. They can be designed to interact with specific cellular targets, such as enzymes or receptors, and can be labeled with fluorescent tags or other reporter groups to enable their detection.

The incorporation of non-standard amino acids like 3-amino-2-methylbenzoic acid is a powerful strategy for engineering bioactive peptides with tailored properties nih.govmdpi.com. The rigid aromatic ring of the benzoic acid derivative can introduce conformational constraints into the peptide backbone, which can influence the peptide's three-dimensional structure and its binding affinity for a biological target. The methyl group can also provide steric bulk and alter the hydrophobic-hydrophilic balance of the peptide.

By strategically placing this compound within a peptide sequence, researchers can design probes with enhanced enzymatic stability, as the non-natural amide bond may be resistant to cleavage by proteases. Furthermore, the aromatic ring can serve as a scaffold for the attachment of other functional groups, such as fluorophores or affinity tags, to create multifunctional research probes. For example, aminobenzoic acid derivatives have been used as linkers in the synthesis of bioactive peptides and other complex molecules nih.govcreativebiolabs.netbiosyn.com.

An exploration of "this compound" reveals its significant role as a versatile building block in the sophisticated realm of peptide and peptidomimetic chemistry. This article delves into specific, advanced applications of this compound, focusing on its utility in the development of peptide-drug conjugates, methodologies for peptide cyclization, and its application in safety-catch resins for peptide functionalization.

Contributions to Medicinal Chemistry and Drug Discovery Research

Building Block for Novel Bioactive Compounds and Scaffolds

Fmoc-3-amino-2-methylbenzoic acid serves as a fundamental building block in the synthesis of novel bioactive compounds and molecular scaffolds. chemimpex.com The Fmoc group provides temporary protection of the amino function, which is a cornerstone of modern synthetic strategies like Solid-Phase Peptide Synthesis (SPPS). chemimpex.comnih.gov This protection prevents unwanted side reactions while allowing the carboxylic acid group to be selectively coupled with other molecules. vulcanchem.com

The inherent characteristics of its structural components are key to its utility:

The Fmoc group , beyond its primary protective role, can promote the self-assembly of molecules through π-π stacking interactions due to its aromatic and planar nature. vulcanchem.comresearchgate.netrsc.org This property is exploited in the development of novel biomaterials and organized molecular structures.

The 3-amino-2-methylbenzoic acid core provides a rigid, aromatic scaffold. Once the Fmoc group is removed, the exposed amino group becomes available for further chemical modification, enabling the construction of complex, multi-functionalized molecules. nih.govacs.org This step-wise approach is essential for building libraries of compounds for screening and for creating intricate molecular architectures like those found in kinase inhibitors. researchgate.net

The use of such building blocks is critical in the development of peptide-based therapeutics and in the study of protein interactions. chemimpex.com By incorporating this unnatural amino acid derivative, researchers can create peptides with enhanced stability and unique structural conformations. chemimpex.com

| Structural Component | Function in Synthesis | Contribution to Final Compound |

| Fmoc Group | Protects the amino group during synthesis; facilitates purification. nih.gov | Can be removed to allow further reactions; its fluorescent nature can aid in detection. vulcanchem.com |

| Amino Group (at position 3) | Serves as a site for chain extension or functionalization after Fmoc removal. vulcanchem.comnih.gov | Provides a key site for biological interactions or for attaching other molecular moieties. |

| Methyl Group (at position 2) | Influences the electronic properties and steric conformation of the aromatic ring. vulcanchem.com | Can affect binding affinity and selectivity to a biological target. vulcanchem.com |

| Carboxylic Acid Group | Acts as a primary coupling site for amide bond formation with amines. vulcanchem.com | Forms stable amide linkages, integrating the building block into a larger molecular structure. |

Design of Pharmaceutical Intermediates and Lead Compound Optimization

The compound is a key pharmaceutical intermediate, a substance that is a step in the synthesis of an active pharmaceutical ingredient (API). chemimpex.comindiamart.comgaoyuanbio.com Its structure is particularly valuable in the context of lead compound optimization, where chemists systematically modify a promising molecule to improve its efficacy, selectivity, and pharmacokinetic properties.

N-methylation is one strategy used to enhance the bioavailability and in-vivo half-life of peptide-based drugs. mdpi.com The 3-amino-2-methylbenzoic acid portion of the molecule can be integrated into peptide sequences to introduce specific structural constraints. The methyl group on the aromatic ring can influence the molecule's binding interactions with its biological target by altering the electronic distribution and local geometry. vulcanchem.com This allows for fine-tuning the fit of a lead compound within its binding pocket, a crucial aspect of rational drug design. nih.gov The ability to create derivatives from this intermediate allows for the systematic exploration needed to develop potent and specific inhibitors for therapeutic targets. nih.gov

Exploration in Targeted Therapeutic Strategies

Targeted therapies require molecules that can be precisely directed to their site of action. This compound provides a chemical framework that can be adapted for such strategies, primarily through bioconjugation and attachment to research platforms.

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to form a single hybrid. The structure of 3-amino-2-methylbenzoic acid is well-suited for this purpose. After the removal of the Fmoc protecting group, the resulting amino group and the carboxylic acid moiety can be used to form stable amide bonds, a common linkage in bioconjugates. chemimpex.comrsc.org This allows the scaffold to be attached to proteins, antibodies, or other targeting ligands. vulcanchem.com Such conjugates can be designed to deliver a cytotoxic agent specifically to cancer cells or to attach a diagnostic label to a molecule for imaging purposes. chemimpex.com The versatility of cycloaddition reactions, such as the "click" reaction between an azide (B81097) and an alkyne, offers another modern route for which derivatives of this compound can be prepared. rsc.org

The Fmoc group is central to the most widely used strategy in modern peptide synthesis, Fmoc-SPPS. nih.gov In this technique, amino acids are sequentially added to a growing peptide chain that is anchored to a solid resin support. nih.gov The Fmoc group protects the amino end of the incoming amino acid, and its key feature is that it can be cleanly and easily removed with a mild base, leaving the rest of the peptide and its side-chain protecting groups intact. nih.gov this compound can be used in this platform as a non-standard building block to be incorporated into a peptide sequence. nih.gov This allows for the creation of synthetic peptides with unique properties or for its use as a stable linker to attach peptides or other molecules to the solid support or to other research platforms like microarrays.

Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. By synthesizing and testing a series of related compounds, researchers can identify the key chemical features required for a desired therapeutic effect. researchgate.net

This compound is an excellent starting point for generating a library of derivatives for SAR studies. The aromatic ring can be further substituted, the methyl group can be altered, and different functional groups can be attached to the amino group (after deprotection). For instance, creating a series of 3-sulfonamido benzoic acid derivatives from a similar core has been shown to produce potent receptor antagonists. nih.gov Such studies help in understanding how modifications affect a compound's potency, selectivity, and metabolic stability. nih.gov

| Potential Modification Site | Example Modification | Potential Impact on Activity (for SAR study) |

| Aromatic Ring | Addition of halogen or methoxy (B1213986) groups | Alters electronic properties and hydrophobicity, potentially improving binding affinity. |

| Methyl Group (Position 2) | Replacement with ethyl, propyl, or other alkyl groups | Probes the steric tolerance of the target's binding site. vulcanchem.com |

| Amino Group (Position 3) | Acylation with different carboxylic acids or conversion to a sulfonamide | Explores different hydrogen bonding patterns and interactions with the biological target. nih.gov |

| Carboxylic Acid Group | Conversion to an ester or amide | Modifies solubility, cell permeability, and potential for the compound to act as a prodrug. nih.gov |

These systematic modifications allow for the mapping of the chemical space around the initial scaffold, guiding the development of more effective and safer drug candidates.

Exploration in Materials Science and Supramolecular Chemistry

Synthesis of Functionalized Polymers and Advanced Materials with Tailored Properties

The incorporation of Fmoc-3-amino-2-methylbenzoic acid into polymer chains, particularly aromatic polyamides (aramids), allows for the synthesis of advanced materials with precisely controlled properties. The rigid, aromatic nature of the monomer contributes to exceptional thermal stability and mechanical strength, characteristic of aramids. The ortho-methyl group plays a crucial role by introducing a twist in the polymer backbone, which can disrupt extensive chain packing. This disruption enhances the solubility of the resulting polymers in organic solvents, a significant advantage over many conventional, highly insoluble aramids, thereby facilitating their processing.

These polymers belong to a class of synthetic, conformationally ordered oligomers known as "foldamers." nih.govnih.gov Foldamers are designed to mimic the secondary structures of biological polymers like proteins. The specific substitution pattern on the aminobenzoic acid ring is a key determinant of the folding propensity. Oligomers of ortho-aminobenzoic acid, for instance, have been shown to adopt stable helical conformations. nih.gov By analogy, polymers derived from 3-amino-2-methylbenzoic acid are expected to form predictable, ordered structures stabilized by intramolecular hydrogen bonds, leading to materials with unique chiral recognition or catalytic capabilities.

The Fmoc group is instrumental in the synthesis, typically employed in solid-phase synthesis strategies. It allows for the stepwise and controlled addition of monomer units, building up a defined sequence. Once the desired oligomer is synthesized, the Fmoc group can be removed to allow for further functionalization or to unmask the amine for subsequent polymerization steps. This controlled synthesis enables the creation of materials with tailored properties such as specific porosity, selective binding capabilities, and defined nanoscale architectures.

Table 1: Anticipated Properties of Polyamides Derived from 3-Amino-2-methylbenzoic Acid Note: The following data is illustrative and based on typical values for aromatic polyamides with substituted backbones. Specific values for polymers of 3-amino-2-methylbenzoic acid would require experimental verification.

| Property | Expected Value/Characteristic | Rationale for Tailored Properties |

| Thermal Stability (Td10%) | > 450 °C | The aromatic backbone imparts high thermal resistance, a hallmark of aramid polymers. nih.gov |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMAc, NMP) | The ortho-methyl group disrupts chain packing, hindering crystallization and improving solubility over unsubstituted aramids. nih.gov |

| Glass Transition (Tg) | 250 - 300 °C | The rigid monomer structure leads to a high glass transition temperature. |

| Tensile Modulus | 2.5 - 3.5 GPa | Aromatic polyamides exhibit high stiffness and resistance to deformation under load. nih.govnih.gov |

| Secondary Structure | Potential for stable helical or turn conformations (Foldamer) | Steric hindrance from the ortho-methyl group directs the polymer chain into a specific, ordered three-dimensional structure. nih.govwisc.edu |

Integration into Biosensor Platforms and Diagnostic Tools

The unique chemical characteristics of this compound and its derivatives make them excellent candidates for the development of sophisticated biosensors and diagnostic tools. Polymers or self-assembled layers of these molecules can serve as the recognition element on a sensor surface. Aminobenzoic acids can be electropolymerized onto electrode surfaces, creating a thin, conductive film. mdpi.com This poly(aminobenzoic acid) film provides a functionalized surface that can be used for the sensitive and selective detection of various analytes. mdpi.com

The aromatic ring and the carboxylic acid group can interact with target molecules through a combination of π-π stacking, hydrogen bonding, and electrostatic interactions. For example, biosensors have been developed that utilize aminobenzoic acid derivatives to detect other aromatic carboxylic acids, demonstrating the principle of using these structures for molecular recognition. nih.gov The Fmoc group itself, being a large, hydrophobic, and fluorescent moiety, can be exploited in fluorescence-based sensing systems. The self-assembly of these molecules can lead to changes in the fluorescence emission, which can be modulated by the presence of a target analyte. mdpi.com

The tailored nature of polymers made from this monomer allows for the creation of specific binding pockets that can recognize biomarkers with high specificity. By controlling the sequence and folding of an oligomer, it is possible to design a synthetic receptor that binds to a specific protein, nucleic acid sequence, or small molecule, forming the basis of a highly selective diagnostic tool.

Role in Nanomaterial Fabrication and Surface Functionalization

In nanotechnology, this compound serves as a powerful tool for both the fabrication of novel nanomaterials and the functionalization of existing ones. The self-assembly of Fmoc-amino acids is a well-established method for creating a variety of nanostructures, including nanofibers, nanoribbons, and nanotubes. acs.orgacs.org This process is driven by a combination of π-π stacking of the aromatic Fmoc groups and hydrogen bonding between the amino acid moieties. mdpi.com The specific structure of 3-amino-2-methylbenzoic acid is expected to influence the morphology of the resulting nanostructures, potentially leading to novel materials with unique electronic or mechanical properties.

Furthermore, this compound is ideal for the surface functionalization of nanoparticles, such as those made of gold or iron oxide. ugm.ac.idresearchgate.net The carboxylic acid group can anchor the molecule to the nanoparticle surface, while the Fmoc-protected amine provides a reactive handle for further modification. Alternatively, the amine can directly bind to the surface of certain nanoparticles. This surface modification imparts new properties to the nanoparticles, such as improved stability in biological media, biocompatibility, and the ability to be conjugated with other molecules like drugs or targeting ligands. ugm.ac.id Research has shown that p-aminobenzoic acid can act as both a reducing and capping agent in the synthesis of gold nanoparticles, controlling their size and stability. ugm.ac.iddoaj.org The presence of the methyl group in 3-amino-2-methylbenzoic acid could offer finer control over the particle size and surface chemistry.

The ability to functionalize surfaces is critical for applications ranging from targeted drug delivery to advanced catalysis. The rigid and well-defined nature of this molecule allows for the creation of highly ordered monolayers on surfaces, providing a level of precision that is essential for the development of next-generation nanomaterials.

Table 2: Illustrative Data for Gold Nanoparticles Functionalized with Aminobenzoic Acid Derivatives Note: This table presents typical data from studies using p-aminobenzoic acid to illustrate the expected outcomes. Experimental data for 3-amino-2-methylbenzoic acid is required for precise characterization.

| Parameter | Typical Value/Observation | Significance in Nanomaterial Design |

| Synthesis Method | Chemical reduction of HAuCl4 with the aminobenzoic acid | The aminobenzoic acid acts as both a reducing agent and a capping agent, simplifying the synthesis. ugm.ac.id |

| Particle Size (TEM) | 15 - 30 nm | The concentration and chemical structure of the capping agent influence the final nanoparticle diameter. doaj.org |

| Surface Plasmon Resonance (λmax) | 520 - 530 nm | The position of the SPR peak is indicative of nanoparticle size and the surface chemical environment. ugm.ac.id |

| Stability | Stable in aqueous solution for extended periods (>1 month) | The capping layer prevents aggregation of the nanoparticles, which is crucial for most applications. doaj.org |

| Surface Functionality | Carboxyl (-COOH) and Amine (-NH2) groups exposed | Provides anchor points for the covalent attachment of biomolecules (e.g., antibodies, enzymes) for targeted therapies or diagnostics. researchgate.net |

Analytical and Spectroscopic Characterization in Research Contexts

Methodologies for Structural Elucidation of Fmoc-3-amino-2-methylbenzoic acid and its Derivatives

Structural elucidation relies on piecing together connectivity, functional group, and molecular weight information from various analytical methods.

NMR spectroscopy is a powerful, non-destructive technique for determining the detailed structure of molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical data for confirming its identity and assessing conformational properties. Due to the rotational barrier of the carbamate bond in the Fmoc group, signal broadening or even a doubling of signals for adjacent protons and carbons can occur at room temperature. High-temperature NMR experiments, often at 100°C or higher, can overcome this by increasing the rate of rotation, resulting in a single set of sharp signals chimia.ch.

The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would show distinct signals corresponding to the protons of the fluorenyl, methyl, and benzoic acid moieties. The aromatic protons of the Fmoc group typically appear in the range of 7.30-7.90 ppm chimia.ch. The protons on the benzoic acid ring would be observed in the aromatic region as well, with their specific shifts and coupling patterns dictated by the substitution pattern. The methyl group protons would appear as a singlet in the aliphatic region, typically around 2.1-2.4 ppm. The carboxylic acid proton is expected to be a broad singlet at a downfield shift, often above 12 ppm rsc.org.

The ¹³C NMR spectrum provides complementary information on the carbon framework. The carbonyl carbons of the carboxylic acid and the Fmoc-carbamate would have characteristic resonances in the downfield region (150-170 ppm). The aromatic carbons of both the fluorenyl and benzoic acid rings would appear between approximately 120 and 150 ppm, while the aliphatic carbons of the Fmoc group's CH and CH₂ and the methyl group would be found in the upfield region of the spectrum rsc.orgdergipark.org.tr.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Fmoc Aromatic C-H | 7.90 (d), 7.72 (t), 7.43 (t), 7.33 (t) | ~120.1, 125.3, 127.1, 127.7, 140.7, 143.9 |

| Fmoc CH/CH₂ | 4.25-4.40 (m) | ~46.7, 65.8 |

| Benzoic Acid Aromatic C-H | ~7.0-7.8 | ~115-140 |

| Benzoic Acid COOH | >12.0 (s, br) | ~168.0 |

| Benzoic Acid CH₃ | ~2.2-2.4 (s) | ~17.0 |

| Amide N-H | ~9.0-9.5 (s) | N/A |

| Fmoc C=O | N/A | ~156.0 |

Mass spectrometry is indispensable for determining the molecular weight of this compound and confirming its structure through fragmentation analysis. The molecular formula is C₂₃H₁₉NO₄, corresponding to a molecular weight of approximately 373.40 g/mol sigmaaldrich.comottokemi.comscbt.com. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of intact molecules, typically observing the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected parent ion. A characteristic fragmentation pathway for Fmoc-protected amino acids involves the cleavage of the Fmoc group. In positive ion mode, a common fragmentation involves a McLafferty-type rearrangement followed by the loss of CO₂, yielding an [M+H-Fmoc+H]⁺ ion nih.gov. Another prominent fragmentation is the formation of the (9H-fluoren-9-yl)methyl cation at a mass-to-charge ratio (m/z) of 179, or related ions from the fluorenyl moiety nih.gov. In negative ion mode, the deprotonated molecule can also lose the Fmoc group to form an abundant [M-H-Fmoc+H]⁻ ion nih.govnih.gov. The fragmentation of the unprotected 3-amino-2-methylbenzoic acid portion would likely involve the loss of water (H₂O) and carbon monoxide (CO) from the carboxylic acid group researchgate.net.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Ion Description | Predicted m/z (Positive Mode) | Predicted m/z (Negative Mode) | Notes |

|---|---|---|---|

| Molecular Ion | 374.1 [M+H]⁺ | 372.1 [M-H]⁻ | Represents the intact molecule. |

| Loss of Fmoc group | 152.1 [M+H-Fmoc]⁺ | 150.1 [M-H-Fmoc]⁻ | Corresponds to the unprotected amino acid. |

| Fluorenyl-related fragment | 179.1 | N/A | Characteristic fragment from the Fmoc group. |

| Loss of COOH | 328.1 [M+H-COOH]⁺ | N/A | Decarboxylation of the parent molecule. |

Infrared (IR) spectroscopy is a rapid and simple method used to identify the functional groups present in a molecule. The IR spectrum of this compound would display a combination of characteristic absorption bands from its constituent parts.

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

|---|---|---|---|

| 3300-3500 | N-H Stretch | Amide (Fmoc) | Medium |

| ~3030 | C-H Stretch | Aromatic (sp²) | Variable |

| 2850-3000 | C-H Stretch | Aliphatic (sp³) | Medium |

| 2500-3500 | O-H Stretch | Carboxylic Acid | Strong, Broad |

| 1700-1715 | C=O Stretch | Carboxylic Acid | Strong |

| 1690-1730 | C=O Stretch | Amide (Fmoc) | Strong |

| 1500-1600 | C=C Stretch | Aromatic Ring | Variable |

| 1175-1300 | C-O Stretch | Carboxylic Acid/Fmoc | Medium |

Advanced Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the standard technique for assessing the purity of Fmoc-protected amino acids. Reversed-phase HPLC (RP-HPLC) is most commonly employed, utilizing a nonpolar stationary phase (typically C18) and a polar mobile phase nih.govnih.gov. The introduction of the hydrophobic Fmoc group significantly increases the retention of the amino acid on the C18 column nih.gov.

Method development for this compound would involve optimizing the mobile phase composition, which usually consists of a mixture of an aqueous component (often with an acid modifier like trifluoroacetic acid, TFA, or formic acid) and an organic solvent such as acetonitrile oup.comnih.gov. A gradient elution, where the proportion of the organic solvent is increased over time, is typically used to ensure the separation of components with a wide range of polarities and to achieve sharp peaks for accurate quantification oup.comnih.gov. Detection is commonly performed using a UV detector, as the fluorenyl moiety of the Fmoc group has a strong chromophore, with optimal detection wavelengths often around 220 nm or 265 nm wikipedia.org. The purity is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram.

Table 4: Typical RP-HPLC Method Parameters for this compound Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | e.g., 5% to 95% B over 20-30 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Detection | UV at 220 nm or 265 nm |

| Injection Volume | 5-20 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. This hyphenated technique is invaluable for analyzing complex mixtures, such as reaction monitoring samples or biological matrices containing this compound or its derivatives nih.gov.

In an LC-MS setup, the effluent from the HPLC column is directed into the ion source of the mass spectrometer. ESI is the most common ionization source for this application. The LC-MS system provides two dimensions of data for each analyte: its retention time from the chromatography and its mass-to-charge ratio from the mass spectrometer. This dual detection provides a very high degree of confidence in compound identification. For quantitative analysis, techniques like Multiple Reaction Monitoring (MRM) can be used, where the mass spectrometer is set to detect a specific fragmentation transition for the target analyte, offering exceptional sensitivity and selectivity even in complex sample matrices nih.gov. The development of direct analysis methods without derivatization is advancing, but pre-column derivatization with reagents like Fmoc-Cl remains a robust strategy to enhance chromatographic separation and detection sensitivity for amino acids in complex samples researchgate.netrestek.com.

Compound Index

Table 5: List of Chemical Compounds Mentioned

Applications in Proteomics Research as an Amino Acid Derivative

In the field of proteomics, Fmoc-protected amino acids are fundamental building blocks for the chemical synthesis of peptides via Solid-Phase Peptide Synthesis (SPPS). chempep.comcreative-peptides.comaltabioscience.com this compound is classified as an unnatural amino acid derivative, and its use in SPPS allows for the creation of synthetic peptides with novel structures and functions.

The Fmoc group serves as a temporary protecting group for the alpha-amino group of the amino acid. peptide.com This protection is crucial as it prevents self-polymerization during the coupling of the amino acid's carboxyl group to the growing peptide chain. peptide.com The key advantage of the Fmoc group is its lability to mild basic conditions (e.g., 20% piperidine in DMF), which allows for its removal without cleaving the peptide from the solid support resin or disturbing acid-labile side-chain protecting groups. creative-peptides.comaltabioscience.comnih.gov This orthogonality is a cornerstone of modern peptide synthesis. chempep.com

The incorporation of an unnatural amino acid derivative like this compound into a peptide sequence is a powerful tool in proteomics for several reasons:

Structural Modification: It allows researchers to introduce specific structural constraints, altered side-chain functionalities, or aromatic scaffolds into a peptide. Aromatic amino acid derivatives are of particular interest as they can form unique secondary structures and improve the properties of cyclic peptides. nih.gov

Enhanced Stability: Peptides containing unnatural amino acids often exhibit increased resistance to enzymatic degradation by proteases, which enhances their half-life and bioavailability for therapeutic applications. nih.gov

Probing Biological Systems: Synthetic peptides incorporating such derivatives can be used as probes to study protein-protein interactions, enzyme mechanisms, and cellular signaling pathways. nih.gov

Drug Development: Modified peptides are extensively studied for their potential as therapeutic agents, offering high specificity and low toxicity compared to traditional small molecules. nih.govresearchgate.net

The process of using this compound in SPPS involves sequentially coupling it to a resin-bound peptide chain, followed by the removal of the Fmoc group to allow the next Fmoc-amino acid to be added, repeating the cycle until the desired peptide is synthesized. creative-peptides.com

Table 2: Applications of Fmoc-Amino Acid Derivatives in Proteomics Research

| Application Area | Description | Relevance of Incorporating Unnatural Derivatives |

|---|---|---|

| Peptide Synthesis | Serves as a key building block in Solid-Phase Peptide Synthesis (SPPS). creative-peptides.com | Enables the creation of custom peptides with specific, non-natural structures for research. |

| Protein Structure-Function Studies | Incorporation into peptides helps to probe the structural requirements for protein binding and function. | Allows for systematic modification of peptide ligands to map binding interfaces and understand molecular recognition. |

| Development of Peptide Therapeutics | Used to synthesize peptides with improved pharmacological properties. nih.gov | Enhances proteolytic stability, improves cell permeability, and can modulate the biological activity of the peptide. nih.gov |

| Enzyme Inhibitor Design | Acts as a scaffold for designing peptide-based inhibitors that can target the active site of enzymes. | The unique structure can provide novel interactions with the target enzyme, leading to higher potency and selectivity. |

Advanced Topics and Future Research Directions

Computational Chemistry and Molecular Modeling Studies of Reactivity and Conformation

Computational methods are powerful tools for predicting and understanding the behavior of molecules like Fmoc-3-amino-2-methylbenzoic acid at an atomic level. Molecular dynamics (MD) simulations, in particular, can provide insights into conformational preferences, reactivity, and self-assembly behavior. nih.gov

Studies on other Fmoc-protected dipeptides, such as Fmoc-diphenylalanine (Fmoc-FF) and Fmoc-dialanine (Fmoc-AA), have used MD simulations to elucidate the driving forces behind their self-assembly into ordered nanostructures like fibrils and nanotubes. jlu.edu.cnnih.govresearchgate.net These simulations reveal that the primary driving force is the π-π stacking interaction between the aromatic fluorenyl rings of the Fmoc groups, which form a hydrophobic core. nih.govresearchgate.net Hydrogen bonding between the peptide backbones and with surrounding water molecules further stabilizes these assemblies. jlu.edu.cnnih.gov

For this compound, computational studies could be employed to:

Model Self-Assembly: Simulate how multiple molecules interact in solution to predict their potential to form higher-order structures, such as hydrogels, which is a known property of many Fmoc-amino acids. rsc.orgnih.gov

Analyze Reactivity: Calculate electronic properties to predict the reactivity of the carboxyl and amino groups, helping to optimize conditions for peptide coupling and Fmoc deprotection.

Design Peptide Structures: Model peptides containing this unnatural amino acid to predict how its bulky, rigid structure influences secondary structures like β-turns or helices, aiding in the rational design of peptidomimetics with enhanced stability or specific binding properties.

These computational approaches can accelerate experimental work by providing testable hypotheses about the molecule's behavior and potential applications. nih.govfigshare.com

Novel Derivatization and Site-Specific Functionalization Strategies

The ability to selectively modify this compound opens up possibilities for creating bespoke building blocks for various applications. Derivatization can be targeted at several positions: the aromatic ring, the methyl group, or the amino and carboxyl termini after incorporation into a peptide.

The process of attaching the Fmoc group itself is a key derivatization of the parent 3-amino-2-methylbenzoic acid, typically achieved by reacting it with Fmoc-Cl or Fmoc-OSu under basic conditions. chempep.com

Strategies for further functionalization could include:

Aromatic Ring Functionalization: Electrophilic aromatic substitution reactions (e.g., halogenation, nitration) could be performed on the 3-amino-2-methylbenzoic acid core prior to Fmoc protection. The positions of substitution would be directed by the existing amino and methyl groups.

Methyl Group Functionalization: The benzylic methyl group could be a handle for functionalization, for example, via radical bromination followed by nucleophilic substitution to introduce different chemical moieties.

Orthogonal Protection Schemes: By using different protecting groups for the amino and carboxyl functions that are removable under different conditions, site-specific modifications can be achieved. For example, after incorporating the Fmoc-protected amino acid into a peptide, the Fmoc group can be selectively removed with a base, exposing the secondary amine for further specific conjugation without affecting the rest of the peptide. chempep.com

Post-Synthesis Modification: Direct C-H bond functionalization is an emerging strategy for the site-specific modification of amino acids and peptides, which could potentially be applied to introduce new functional groups directly onto the molecule's scaffold. nih.govpnas.org

Developing a toolbox of functionalized derivatives of this compound would greatly expand its utility in constructing complex and highly functionalized molecules. acs.orgnih.gov

Expanding Applications in Chemical Biology and Bioengineering Research

The unique properties of this compound make it an attractive building block for applications at the interface of chemistry, biology, and materials science.

Peptidomimetics and Drug Discovery: Incorporating this sterically demanding, unnatural amino acid into peptides can enforce specific conformations and increase resistance to proteolytic degradation, which are desirable properties for therapeutic peptides.

Chemical Biology Probes: Functionalized derivatives of the molecule could serve as probes. For example, attaching a fluorescent tag, a biotin handle, or a bioorthogonal group (like an azide (B81097) or alkyne) would allow for the tracking, isolation, and specific labeling of peptides in biological systems. chempep.com

Biomaterial Engineering: A key feature of many Fmoc-amino acids is their ability to self-assemble into nanostructured hydrogels. rsc.orgnih.gov The π-π stacking of the Fmoc groups drives the formation of nanofibers that entangle to form a gel network capable of encapsulating large amounts of water. nih.gov These biocompatible hydrogels are promising materials for 3D cell culture, tissue engineering scaffolds, and controlled drug delivery systems. rsc.org The specific properties of a hydrogel derived from this compound would be influenced by its unique substitution pattern.

High-Throughput Screening: Fmoc-amino acids are fundamental to the synthesis of peptide libraries using SPPS. chempep.com By including this compound in these libraries, researchers can screen for peptides with novel binding properties against biological targets like enzymes or receptors.

| Application Area | Specific Use |

| Drug Discovery | Creation of conformationally constrained and proteolytically stable therapeutic peptides. |

| Chemical Biology | Development of molecular probes for imaging and pull-down assays by incorporating functional handles. chempep.com |

| Bioengineering | Fabrication of self-assembling hydrogels for 3D cell culture and drug delivery. rsc.org |

| Diagnostics | Synthesis of unique peptide antigens for use in immunoassays. chempep.com |

The continued exploration of this compound is expected to yield novel tools and materials that advance both fundamental research and practical applications in biotechnology and medicine.

Q & A

Q. What are the standard protocols for incorporating Fmoc-3-amino-2-methylbenzoic acid into solid-phase peptide synthesis (SPPS)?

- Methodological Answer : The compound is typically introduced during SPPS using Fmoc chemistry. Key steps include:

- Deprotection : Remove the Fmoc group with 20% piperidine in DMF (2 × 5 min).

- Coupling : Activate the amino acid with HBTU/HOBt or DIC/Oxyma in DMF, followed by reaction with the growing peptide chain (2 × 30–60 min).

- Washing : Use DMF and DCM to remove excess reagents.

Steric hindrance from the 2-methyl group may require extended coupling times (e.g., 2–4 hours) .

Q. Which analytical techniques are recommended for confirming the purity and identity of this compound post-synthesis?

- Methodological Answer :

- Reverse-phase HPLC : Monitor purity using a C18 column with gradients of water/acetonitrile (0.1% TFA).

- 1H/13C NMR : Confirm structural integrity by verifying aromatic protons (δ 7.1–7.8 ppm for Fmoc) and methyl groups (δ 1.8–2.3 ppm) .

- Mass spectrometry (MS) : Compare observed molecular weight ([M+H]+) with theoretical values (±1 Da tolerance) .

Q. What solvent systems effectively dissolve this compound for SPPS applications?

- Methodological Answer : The compound is soluble in polar aprotic solvents:

- Primary : DMF or NMP (0.1–0.3 M concentrations).

- Alternatives : DCM for hydrophobic peptide sequences.

Pre-dissolve in minimal DMF before adding to resin to avoid aggregation .

Q. What precautions are necessary when handling this compound to prevent premature deprotection?

- Methodological Answer :

- Avoid prolonged exposure to basic conditions (e.g., amines, aqueous buffers).

- Store at –20°C under inert gas (argon/nitrogen) to minimize hydrolysis.

- Use anhydrous solvents during synthesis to prevent Fmoc cleavage .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency when incorporating sterically hindered this compound into peptide sequences?

- Methodological Answer :

- Activators : Switch to stronger coupling agents like HATU or PyAOP for sterically challenging residues.

- Temperature : Perform couplings at 40–50°C to enhance reaction kinetics.

- Double coupling : Repeat activation steps with fresh reagents.

Analogous Fmoc-protected amino acids with bulky substituents show improved yields under these conditions .

Q. What strategies address discrepancies between theoretical and observed molecular weights in mass spectrometry analysis of derivatives?

- Methodological Answer :

- Adduct formation : Check for sodium/potassium adducts (±22/38 Da). Use ion-pairing agents (e.g., 0.1% formic acid).

- Incomplete deprotection : Verify Fmoc removal via UV monitoring (λ = 301 nm).

- Side reactions : Analyze MS/MS fragments to identify unintended modifications (e.g., oxidation, methylation) .

Q. How to interpret unexpected splitting patterns in 1H NMR spectra of this compound derivatives?

- Methodological Answer :

- Diastereomers : Check for racemization during synthesis (use chiral HPLC).

- Rotameric states : Dynamic exchange of aromatic protons may cause peak broadening. Acquire spectra at elevated temperatures (40–60°C) to resolve splitting.

Similar splitting observed in Fmoc-azetidine derivatives was attributed to restricted rotation .

Q. How to resolve low yields in the synthesis of this compound-containing cyclic peptides?

- Methodological Answer :

- Cyclization conditions : Use high-dilution (0.001–0.01 M) to favor intramolecular reactions.

- Pseudoproline dipeptides : Incorporate turn-inducing motifs (e.g., Thr-Ser) to reduce strain.

- Microwave-assisted synthesis : Enhance reaction rates and yields (e.g., 30% improvement in cyclization) .

Data Contradiction Analysis

Q. How to reconcile conflicting solubility data for this compound in polar vs. nonpolar solvents?

- Methodological Answer :

- Polarity mismatch : The methyl group increases hydrophobicity, reducing solubility in pure DMF. Optimize with DMF/DCM mixtures (3:1 v/v).

- pH effects : Protonation of the carboxylic acid (pKa ~2.5) enhances solubility in acidic aqueous buffers.

Contradictions may arise from incomplete solvent degassing or impurities .

Q. Why do some studies report variable melting points for this compound?

- Methodological Answer :

- Polymorphism : Different crystalline forms can exhibit distinct melting points. Recrystallize from ethanol/water to standardize.

- Hydration state : Anhydrous vs. monohydrate forms may differ by 5–10°C. Dry samples at 60°C under vacuum before analysis.

Reported m.p. ranges (e.g., 180–220°C) align with analogous Fmoc-amino acids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.